molecular formula C20H15FO3 B580381 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261912-21-3

3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B580381
CAS No.: 1261912-21-3
M. Wt: 322.335
InChI Key: MLUFTTSUDFBEAM-UHFFFAOYSA-N
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Description

3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261912-21-3) is a fluorinated biphenyl derivative characterized by a benzyloxy group at the 3'-position, a fluorine atom at the 2-position, and a carboxylic acid moiety at the 4-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name

3-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUFTTSUDFBEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692223
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-21-3
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The Suzuki-Miyaura reaction facilitates the coupling of aryl halides with boronic acids using palladium catalysts. For the target compound, the reaction proceeds as follows:

2-Fluoro-4-bromobenzaldehyde+3-Benzyloxyphenylboronic AcidPd catalyst, Base3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde\text{2-Fluoro-4-bromobenzaldehyde} + \text{3-Benzyloxyphenylboronic Acid} \xrightarrow{\text{Pd catalyst, Base}} \text{3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde}

Catalytic Systems and Conditions

Data from analogous biphenyl syntheses reveal critical parameters for optimizing yield and selectivity:

CatalystBaseSolvent SystemTemperatureTimeYieldReference
Pd(PPh3_3)4_4K2_2CO3_3DMF/H2_2O (3:1)130°C (MW)1 h75%
PdCl2_2(dppf)Na2_2CO3_3Toluene/H2_2OReflux18 h68%
PdCl2_2(dppf)Na2_2CO3_3DMF/H2_2O90°C16 h82%

Key observations :

  • Microwave (MW) irradiation significantly reduces reaction time (1 h vs. 16–18 h).

  • Polar aprotic solvents like DMF enhance solubility of aromatic intermediates.

  • PdCl2_2(dppf) demonstrates superior stability under prolonged heating compared to Pd(PPh3_3)4_4.

2-Fluoro-4-bromobenzaldehyde

This electrophile is commercially available or synthesized via directed ortho-metalation of 4-bromobenzaldehyde followed by fluorination.

3-Benzyloxyphenylboronic Acid

Prepared by benzylation of 3-hydroxyphenylboronic acid using benzyl bromide and a base (e.g., K2_2CO3_3) in acetone.

Oxidation of Aldehyde to Carboxylic Acid

Reaction Pathways

The aldehyde intermediate is oxidized to the carboxylic acid using robust oxidizing agents:

3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carbaldehydeOxidant3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic Acid\text{3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde} \xrightarrow{\text{Oxidant}} \text{this compound}

Oxidation Methods

While specific data for this compound are absent in the provided sources, standard protocols for analogous aldehydes include:

OxidantConditionsYieldNotes
KMnO4_4H2_2SO4_4, 80°C85–90%Risk of over-oxidation
Jones reagentCrO3_3, H2_2SO4_478%Compatible with benzyl ethers
NaClO2_2TEMPO, CH3_3CN/H2_2O92%Mild, selective for aldehydes

Critical considerations :

  • Benzyl ether stability : Benzyloxy groups remain intact under acidic (H2_2SO4_4) and oxidative (KMnO4_4) conditions.

  • Solvent choice : Aqueous-organic biphasic systems prevent side reactions.

Experimental Optimization and Challenges

Coupling Step Challenges

  • Steric hindrance : The benzyloxy group at position 3' may reduce coupling efficiency. Solutions include using bulkier ligands (e.g., SPhos) to enhance catalyst activity.

  • Byproduct formation : Homocoupling of boronic acids is mitigated by degassing solvents and maintaining inert atmospheres.

Oxidation Step Optimization

  • Temperature control : Excessive heat during KMnO4_4 oxidation risks decarboxylation. Gradual reagent addition at 60–80°C improves yields.

  • Workup procedures : Neutralization with NaHCO3_3 followed by extraction with ethyl acetate minimizes acid-catalyzed side reactions.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1^1H NMR : Distinct signals for benzyloxy (–OCH2_2C6_6H5_5, δ 5.15 ppm), fluorine-coupled aromatic protons, and carboxylic acid (–COOH, δ 12–13 ppm).

  • HPLC-MS : Molecular ion peak at m/z 322.3 (M+H+^+) aligns with the molecular formula C20_{20}H15_{15}FO3_3 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural features and properties of the target compound with similar biphenyl carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid 3'-OCH₂C₆H₅, 2-F, 4-COOH C₂₀H₁₅FO₃ 322.3 MOF ligand, intermediate in synthesis
3',5'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid 3-OCH₃, 3',5'-F, 4-COOH C₁₄H₁₀F₂O₃ 264.2 Potential sensor material (electronic tuning via F)
4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid 4'-C(CH₃)₃, 4-COOH C₁₇H₁₈O₂ 254.3 Enhanced hydrophobicity for lipid-based systems
2',3-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 2'-F, 3-F, 4-COOH C₁₃H₈F₂O₂ 234.2 Steric hindrance impacts regioselectivity in coupling
3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid 3-F, 4-COOH C₁₃H₉FO₂ 220.2 Simplified analog for structure-activity studies

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy or hydroxyl analogs, enhancing membrane permeability in biological systems.
  • Steric Effects : Ortho-substituents (e.g., 2-F) can hinder rotational freedom, affecting molecular packing in crystalline materials .

MOF Performance Metrics :

  • Luminescence : Fluorine’s electron-withdrawing effect red-shifts emission wavelengths.
  • Stability : Benzyloxy groups may improve thermal stability compared to hydroxylated analogs .

Biological Activity

3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261912-21-3) is a synthetic organic compound with notable applications in medicinal chemistry and biological research. Its unique structural features, including a benzyloxy group and a fluorine atom, contribute to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}FO3_3
  • Molecular Weight : 322.33 g/mol
  • Structure : The compound features a biphenyl core with a carboxylic acid group at the 4-position and a benzyloxy group at the 3' position.

Synthesis

The synthesis of this compound typically involves several steps:

  • Suzuki Coupling Reaction : This initial step involves the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid.
  • Hydrogenation and Debenzylation : The nitro group is reduced, and the benzyloxy group is removed using palladium on carbon (Pd/C) as a catalyst.

These methods ensure high yields and purity suitable for biological testing.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of biphenyl compounds, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

  • IC50_{50} Values :
    • COX-1: Notable inhibition was observed with IC50_{50} values ranging from 19.45 to 28.39 μM for various derivatives.
    • COX-2: The compound showed IC50_{50} values between 23.8 and 42.1 μM, indicating moderate potency against this enzyme .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cell lines.
    • Disruption of cell cycle progression at the G0/G1 phase.

Study on COX Inhibition

In a study examining various biphenyl derivatives for their COX inhibitory activity, it was found that compounds similar to this compound effectively suppressed PGE2_2 production in a dose-dependent manner. The results indicated that structural modifications significantly influence the inhibitory potency against COX enzymes .

Anticancer Research

A recent investigation into the anticancer effects of biphenyl derivatives included this compound, revealing its potential to inhibit the growth of various cancer cell lines. The study reported that this compound could serve as a lead structure for developing new anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Anticancer Activity
This compound19.45 - 28.3923.8 - 42.1Moderate
Compound A15.020.0High
Compound B25.030.0Low

Q & A

Q. What are the optimal synthetic routes for preparing 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of substituents. For example:

  • Step 1 : Coupling a halogenated benzyloxy-substituted arylboronic acid (e.g., 3-benzyloxy-2-fluorophenylboronic acid) with a bromo/iodo benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. Optimal conditions include temperatures of 80–100°C, a base like Na₂CO₃, and solvents such as toluene/ethanol (4:1) .
  • Step 2 : Carboxylic acid protection/deprotection may be required, as seen in analogous compounds using methyl ester intermediates (e.g., methyl 4'-substituted biphenyl-3-carboxylate derivatives) .
    Key factors : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and pH control during hydrolysis significantly impact yield (70–90%) and purity (>95% by HPLC). Contamination by dehalogenated byproducts can arise from excessive heating or impure reagents .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The fluorine atom induces splitting patterns (e.g., coupling constants JF-H ≈ 8–12 Hz) in adjacent protons. The benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm) and methylene (δ 5.1–5.3 ppm) are distinct. Carboxylic acid protons (if free) appear as broad singlets (δ 10–12 ppm) .
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent’s position .
  • HRMS : Exact mass (calculated for C₂₀H₁₅FO₃: 322.1005) verifies molecular integrity. Fragmentation patterns (e.g., loss of COOH or benzyloxy groups) validate substituent placement .

Advanced Research Questions

Q. How do electronic effects of fluorine and benzyloxy substituents influence regioselectivity in cross-coupling reactions?

  • Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent carbon, directing coupling to the para position of the benzoic acid moiety. This is observed in analogous Suzuki reactions where fluorine enhances oxidative addition to Pd⁰ .
  • Benzyloxy group : The electron-donating methoxy analog can compete for coupling sites, but steric bulk from the benzyl group may suppress undesired ortho coupling. Computational studies (DFT) show that substituent electronegativity correlates with transition-state energy barriers, favoring meta or para adducts .

Q. What computational methods (e.g., DFT) are employed to analyze electronic structure and predict reactivity?

  • DFT calculations : Used to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO). For example, fluorine’s high electronegativity lowers HOMO energy (-6.2 eV), reducing nucleophilic attack susceptibility. Benzyloxy groups increase electron density on the biphenyl ring, favoring electrophilic substitution at specific sites .
  • Bond Critical Point (BCP) analysis : Quantifies bond order and electron density (ρ) at substituent sites. In related compounds, ρ values >0.25 e/ų at C-F bonds correlate with stability against hydrolysis .

Q. How can conflicting data regarding reaction yields or byproduct formation be systematically addressed?

  • Byproduct identification : Use LC-MS/MS to detect halogenated intermediates (e.g., dehalogenated biphenyls) or esterification side products. For example, incomplete deprotection of methyl esters can lead to residual methyl groups (δ 3.8–4.0 ppm in ¹H NMR) .
  • DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and solvent polarity using response surface methodology. For Suzuki couplings, a 25–50°C reduction in temperature can reduce Pd black formation, improving yield by 15–20% .

Q. What role does the benzyloxy group play in the compound’s potential pharmacological activity?

  • Lipophilicity : The benzyloxy group increases logP by ~2 units compared to hydroxyl analogs, enhancing membrane permeability (measured via PAMPA assays) .
  • Target interactions : In CYP51 enzyme inhibition studies of analogous biphenylcarboxylic acids, bulky substituents like benzyloxy occupy hydrophobic pockets, improving binding affinity (Ki ≈ 50 nM vs. 200 nM for unsubstituted analogs) .

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